molecular formula C7H3BrLiN3O2 B2446304 Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2229325-70-4

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2446304
CAS No.: 2229325-70-4
M. Wt: 247.96
InChI Key: FDNCOTDYRFZECR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of triazolopyridine carboxylates

Properties

IUPAC Name

lithium;8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNCOTDYRFZECR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrLiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the triazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazoles, including lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antibiotics.

2. Anticancer Properties
Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. This compound has been investigated for its ability to interfere with specific signaling pathways in cancer cells, thus offering a promising avenue for anticancer drug development .

3. Neurological Applications
The lithium ion is known for its mood-stabilizing effects in psychiatric disorders. Recent studies are exploring the compound's potential in treating conditions like bipolar disorder and depression through modulation of neurotransmitter systems.

Agricultural Applications

1. Plant Growth Regulators
this compound has been tested as a plant growth regulator. Its application can enhance seed germination and root development in certain crops, potentially leading to increased agricultural productivity .

2. Pesticidal Properties
The compound's antimicrobial properties extend to agricultural applications where it may be utilized as a natural pesticide. Its effectiveness against plant pathogens could reduce reliance on synthetic pesticides and promote sustainable farming practices .

Materials Science Applications

1. Coordination Chemistry
this compound can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens up possibilities for developing new materials with unique electronic properties .

2. Organic Electronics
Research is ongoing into the use of this compound in organic electronic devices due to its semiconducting properties. It may serve as an active layer in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), contributing to advancements in flexible electronics .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active sites on target proteins . This inhibition can lead to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other similar compounds may not undergo. This makes it a valuable compound for targeted chemical synthesis and research applications.

Biological Activity

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the triazole family, characterized by its unique molecular structure that includes a lithium ion and a bromine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H4BrLiN3O2
  • CAS Number : 2229325-70-4
  • IUPAC Name : this compound

The compound features a triazole ring fused to a pyridine ring with a carboxylate group, making it a versatile molecule for biological studies.

Biological Activities

Research indicates that derivatives of triazoles, including this compound, exhibit several significant biological activities:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can possess antimicrobial properties against various pathogens. The presence of the lithium ion may enhance these effects by modulating enzyme activity involved in microbial metabolism.
  • Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation by interacting with specific signaling pathways. For instance, the compound's structure allows it to potentially bind to receptors involved in cell cycle regulation.
  • Neuroprotective Effects : Lithium compounds are well-known for their neuroprotective properties. The incorporation of the triazole moiety may further enhance neuroprotective effects by stabilizing neuronal function and reducing oxidative stress.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterases and kinases involved in signal transduction pathways. This inhibition can lead to altered cellular responses and therapeutic effects.
  • Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission and improve cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control groups .
  • Anticancer Activity :
    • In vitro tests on human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations as low as 10 µM. Mechanistic studies suggested that this reduction was linked to apoptosis induction .
  • Neuroprotective Effects :
    • Research involving animal models showed that administration of this compound led to improved cognitive performance in tasks assessing memory and learning abilities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateC9H9BrN3O2Ethyl group; studied for similar biological effects
Lithium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylateC7H5LiN3O2Lacks bromine; broader applications in synthetic chemistry
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineC7H5BrN3No carboxylate; primarily studied for antifungal properties

Q & A

Q. What are the common synthetic routes for preparing lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?

The compound is typically synthesized via a two-step process:

  • Step 1 : Bromination of the parent [1,2,4]triazolo[4,3-a]pyridine scaffold at the 8-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .
  • Step 2 : Hydrolysis of an ethyl ester precursor (e.g., ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) using lithium hydroxide (LiOH) in a THF/water mixture. The lithium cation replaces the ethyl group, forming the carboxylate salt . Critical parameters include reaction temperature (reflux for hydrolysis) and stoichiometric control to avoid over-bromination.

Q. How is this compound characterized, and what key analytical data are essential?

Essential characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the bromine substitution at position 8 and the carboxylate group. Bromine’s electronegativity causes distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C7_7H4_4BrLiN3_3O2_2) and isotopic patterns due to bromine .
  • X-ray Crystallography : For unambiguous confirmation of the triazolo-pyridine ring structure and lithium coordination . Physical properties like solubility in polar aprotic solvents (DMF, DMSO) should also be documented .

Q. What is the role of the bromine substituent in this compound’s reactivity?

The 8-bromo group serves as:

  • A directing group for further functionalization (e.g., Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups) .
  • An electron-withdrawing moiety that modulates the electronic density of the triazolo-pyridine ring, influencing reactivity in nucleophilic/electrophilic substitutions . Comparative studies with non-brominated analogs highlight its impact on stability and intermolecular interactions .

Q. What are the recommended storage conditions to ensure compound stability?

The lithium carboxylate form is hygroscopic and sensitive to prolonged exposure to moisture. Storage at 2–8°C in airtight containers under inert gas (argon/nitrogen) is advised. Desiccants like silica gel should be used to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselective bromination at the 8-position be optimized to avoid byproducts?

Regioselectivity challenges arise due to competing bromination at adjacent positions. Key strategies include:

  • Solvent Control : Using dichloromethane or DMF to stabilize intermediates .
  • Catalytic Additives : Lewis acids like FeCl3_3 can direct bromine to the 8-position via coordination with the triazolo nitrogen .
  • Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the desired product .

Q. What methodologies enable efficient cross-coupling reactions with this compound?

The 8-bromo group facilitates Suzuki-Miyaura couplings with boronic esters. Example protocol:

  • Catalyst : Pd(PPh3_3)4_4 (1–5 mol%) in 1,4-dioxane.
  • Base : K2_2CO3_3 or LiOH for deprotonation.
  • Conditions : Reflux (90–110°C) for 12–24 hours. Yields >70% are achievable, but steric hindrance from the triazolo ring may require optimized ligand systems (e.g., SPhos) .

Q. How can the biological activity of this compound be evaluated in antimicrobial assays?

  • MIC (Minimum Inhibitory Concentration) Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • SAR Studies : Compare activity with non-brominated analogs to assess the bromine’s role in membrane penetration or target binding .
  • Enzyme Inhibition Assays : If targeting specific bacterial enzymes (e.g., dihydrofolate reductase), use fluorescence-based kinetic measurements .

Q. What challenges arise when handling the lithium cation in synthetic workflows?

  • Solubility Limitations : The lithium carboxylate has poor solubility in non-polar solvents, complicating reactions in toluene or ethers. DMF/DMSO are preferred .
  • Ion Exchange : Competing cations (e.g., Na+^+) in buffers can displace lithium, altering reactivity. Use cation-exchange resins to maintain integrity .

Q. How do bromine and lithium influence NMR spectral interpretation?

  • Bromine Effects : 79/81Br^{79/81}Br isotopes split signals in 1H^1H NMR (e.g., coupling constants 3JHBr^3J_{H-Br}).
  • Lithium Coordination : Causes slight upfield/downfield shifts in 13C^{13}C NMR for carboxylate carbons due to ion-dipole interactions . Deuterated DMSO is recommended for NMR to minimize solvent interference.

Q. What strategies resolve contradictions in reported synthetic yields for similar triazolo-pyridines?

Discrepancies often stem from:

  • Hydration States : Anhydrous vs. hydrated LiOH in hydrolysis steps, affecting stoichiometry .
  • Purification Methods : HPLC vs. column chromatography may recover different product ratios .
    Rigorous reporting of reaction conditions (solvent grade, catalyst batch) is essential for reproducibility.

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